4-Methoxy-2-methylbenzonitrile
Overview
Description
4-Methoxy-2-methylbenzonitrile, also known as 2-methyl-4-methoxybenzonitrile, is an organic compound that is widely used in a variety of scientific research and lab experiments. It has been studied for its biochemical and physiological effects, as well as its potential applications.
Scientific Research Applications
Tyrosinase Inhibition
4-Methoxy-2-methylbenzonitrile and similar compounds have been studied for their inhibitory effects on mushroom tyrosinase. Notably, 4-methoxybenzonitrile (anisnitrile) has shown inhibitory effects through a hyperbolic inhibition manner, acting as a competitive-noncompetitive mixed type inhibitor. This suggests potential applications in areas where tyrosinase inhibition is beneficial, such as in the treatment of certain skin conditions or in the food industry to prevent browning (Nihei & Kubo, 2019).
Synthesis of Derivatives
The compound has been used in the synthesis of various derivatives. For instance, it has been involved in the improved synthesis of 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives. This method offers better overall yield than previous routes and is less hazardous and more reproducible, indicating its usefulness in synthetic chemistry (Zheng, Wang, Scola, & D'Andrea, 2009).
Corrosion Inhibition
Derivatives of 4-Methoxy-2-methylbenzonitrile, specifically 2-aminobenzene-1,3-dicarbonitriles, have been examined for their corrosion inhibition properties on materials like mild steel in acidic environments. This suggests potential applications in protecting metals from corrosion, which is significant in industries like construction and manufacturing (Verma, Quraishi, & Singh, 2015).
Photochemical Reactivity
The photochemical reactivity of derivatives of 4-Methoxy-2-methylbenzonitrile has been investigated, revealing the formation of various products through electron-transfer mechanisms. These studies can lead to applications in photochemistry and the development of new photochemical synthesis methods (Mangion & Arnold, 1999).
Thermochemistry Studies
Thermochemical properties of methylbenzonitriles, including those related to 4-Methoxy-2-methylbenzonitrile, have been studied. Such research is crucial for understanding the stability and reactivity of these compounds under different conditions, which can have implications in various scientific fields (Zaitseva et al., 2015).
Electrosynthesis and Spectroscopic Characterization
Electrosynthesis of polymers involving derivatives of 4-Methoxy-2-methylbenzonitrile has been explored, along with their spectroscopic characterization. This indicates potential applications in the development of new polymeric materials with specific electronic and optical properties (Moustafid et al., 1991).
Development of High-Performance Materials
The compound has been used in the synthesis of triphenylamine-based aromatic polyamides, showing potential for applications in high-performance materials like blue-emitting hole-transporting and electrochromic materials (Liou, Huang, & Yang, 2006).
properties
IUPAC Name |
4-methoxy-2-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-5-9(11-2)4-3-8(7)6-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAQQUKODRZAOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396611 | |
Record name | 4-methoxy-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-methylbenzonitrile | |
CAS RN |
21883-13-6 | |
Record name | 4-methoxy-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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